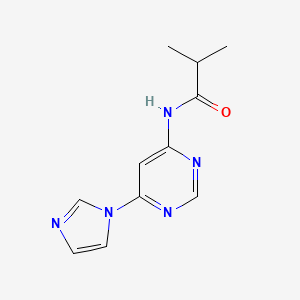

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide

Descripción

Propiedades

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-5-10(14-6-13-9)16-4-3-12-7-16/h3-8H,1-2H3,(H,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKQFSGNZXIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=NC=N1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the imidazole and pyrimidine rings, which are crucial for the compound’s bioactivity. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for purification and characterization .

Análisis De Reacciones Químicas

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions often retain the core imidazole-pyrimidine structure, which is essential for the compound’s biological activity .

Aplicaciones Científicas De Investigación

In chemistry, it serves as a valuable scaffold for the development of new drugs and therapeutic agents. In biology, it has shown promise in targeting specific molecular pathways involved in cancer and neurodegenerative diseases. In medicine, it is being investigated for its potential to inhibit key enzymes and proteins involved in disease progression. Industrial applications include its use in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating cellular processes such as apoptosis, proliferation, and differentiation . The compound’s unique structure allows it to bind effectively to these targets, making it a potent therapeutic agent .

Comparación Con Compuestos Similares

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide can be compared with other imidazole and pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and 1,3-diazoles . These compounds share similar structural features but differ in their biological activities and therapeutic potentials. The uniqueness of this compound lies in its ability to target specific molecular pathways with high selectivity and potency .

Actividad Biológica

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide is a bioactive compound notable for its diverse therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazole ring fused with a pyrimidine ring, contributing to its bioactivity. The IUPAC name is N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methylpropanamide, with the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N5O |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 1448054-40-7 |

| Solubility | Highly soluble in polar solvents |

This compound exhibits a broad spectrum of biological activities, including:

1. Antitumor Activity:

- The compound has shown significant antitumor effects by inhibiting key signaling pathways involved in cancer progression. Research indicates its ability to target specific enzymes and proteins that are critical in tumor growth and metastasis .

2. Antimicrobial Properties:

- It possesses antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains of bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and function .

3. Neuroprotective Effects:

- Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. It is known for:

- High Water Solubility: This property enhances its bioavailability.

- Blood-Brain Barrier Penetration: Its structure allows it to cross the blood-brain barrier, which is crucial for neurotherapeutics .

Case Studies

Several studies have explored the biological activity of this compound:

- Antiparasitic Activity:

- Cancer Research:

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Imidazo[1,2-a]pyrimidines | Moderate | High | Low |

| 1,3-Diazoles | Low | Moderate | Moderate |

Q & A

Basic: What synthetic methodologies are reported for N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide?

Answer:

The synthesis of structurally analogous compounds (e.g., BMS-933043) involves coupling pyrimidine intermediates with substituted amines or amides. For example, in BMS-933043 synthesis, a spirocyclic oxazole intermediate is reacted with 6-(1H-imidazol-1-yl)pyrimidin-4-amine under Buchwald-Hartwig conditions to form the final product . Key steps include:

- Nucleophilic substitution to introduce the imidazole moiety.

- Amide bond formation using isobutyric acid derivatives (e.g., via EDCI/HOBt coupling).

- Purification via column chromatography or recrystallization, followed by characterization using H NMR, LCMS, and HPLC (≥98% purity criteria) .

Basic: How is the structural integrity of this compound validated?

Answer:

Structural validation typically employs:

- H NMR spectroscopy : Peaks for imidazole protons (δ ~7.5–8.6 ppm), pyrimidine protons (δ ~6.7–8.6 ppm), and isobutyramide methyl groups (δ ~1.3–2.2 ppm) .

- LCMS/HRMS : Molecular ion peaks (e.g., [M+H] at m/z 325.37 for BMS-933043) to confirm molecular weight .

- X-ray crystallography : For analogs like BMS-933043, crystal structures resolve spirocyclic conformations critical for receptor binding .

Basic: What primary biological targets are associated with this compound?

Answer:

The compound’s imidazole-pyrimidine scaffold is associated with α7 nicotinic acetylcholine receptor (nAChR) partial agonism , as demonstrated in analogs like BMS-933043. Key evidence includes:

- In vitro Ca flux assays (FLIPR) : EC values ≤100 nM for α7 nAChR activation .

- Selectivity profiling : >100-fold selectivity over other nAChR subtypes (e.g., α4β2) via radioligand binding assays .

Advanced: How can researchers optimize selectivity for α7 nAChR over other receptors?

Answer:

Optimization strategies include:

- Structure-activity relationship (SAR) studies : Modifying the isobutyramide group to reduce off-target binding. For example, thiourea derivatives (e.g., 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-ethylthiourea) enhance α7 affinity while minimizing interaction with acetylcholinesterase (AChE) .

- Molecular docking : Using α7 nAChR crystal structures (PDB ID: 7KOX) to refine substituent positioning in the ligand-binding pocket .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

Contradictions may arise from:

- Pharmacokinetic (PK) limitations : Measure plasma/brain exposure ratios in rodent models. For BMS-933043, brain penetration was optimized by reducing P-glycoprotein efflux via logP adjustments (target: 2–3) .

- Metabolic instability : Use liver microsome assays to identify vulnerable sites (e.g., imidazole oxidation). Stabilize via fluorination or methyl substitution .

Advanced: What methodologies assess metal-chelating properties and their impact on biological activity?

Answer:

The thiourea moiety in analogs enables metal chelation , evaluated via:

- UV-Vis spectroscopy : Monitor shifts in absorbance (e.g., Cu chelation at λ ~250–300 nm) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) for metals like Cu or Zn.

- Functional assays : Test if chelation modulates Aβ aggregation or oxidative stress in neuronal models .

Advanced: How to design experiments for CNS-targeted pharmacokinetic profiling?

Answer:

Key steps include:

- Plasma/brain partitioning : Administer compound intravenously in rodents; measure concentrations via LC-MS/MS at multiple timepoints .

- Receptor occupancy : Use PET tracers (e.g., [C]CHIBA-1001) to correlate α7 nAChR occupancy with cognitive improvements in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.